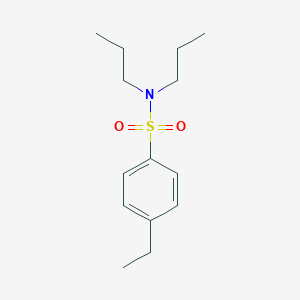

4-ethyl-N,N-dipropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethyl-N,N-dipropylbenzenesulfonamide” is a chemical compound with the molecular formula C14H23NO2S . It has an average mass of 269.403 Da and a monoisotopic mass of 269.144958 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C14H23NO2S . This indicates that it contains 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Herbicidal Applications

Research into sulfonamide compounds like oryzalin, which shares structural similarities with 4-ethyl-N,N-dipropylbenzenesulfonamide, highlights their utility in agriculture. Oryzalin, specifically, is noted for its herbicidal properties. The crystallographic analysis of oryzalin has provided insights into its structural attributes that contribute to its efficacy as an herbicide, offering a potential area of application for similar sulfonamides (Kang et al., 2015).

Antimicrobial and Antiproliferative Agents

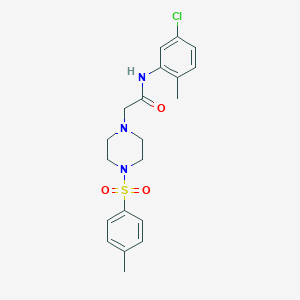

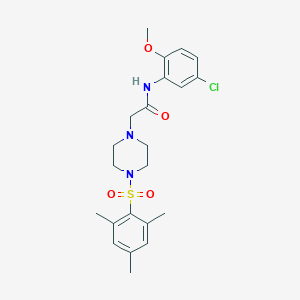

Sulfonamide derivatives have been explored for their antimicrobial and antiproliferative properties. A study focused on methylbenzenesulfonamide CCR5 antagonists demonstrates the potential of sulfonamide compounds in drug development, particularly as targeting preparations for the prevention of human HIV-1 infection (Cheng De-ju, 2015). Another research emphasized the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, which showed effectiveness as antimicrobial and antiproliferative agents, underscoring the versatility of sulfonamides in medicinal chemistry (El-Gilil, 2019).

Catalysis and Material Functionalization

Sulfonamide compounds are also significant in catalysis and material science. For instance, the controlled synthesis of phosphine-sulfonamide ligands has implications in ethylene oligomerization, indicating the role of sulfonamides in catalytic processes (Mote et al., 2021). Furthermore, poly(N-protected ethylene imine-alt-ethylene sulfide) block copolymers functionalized with sulfonamide groups have been synthesized for the modification of polymeric materials, showcasing the application of sulfonamides in enhancing polymer functionalities (Hori et al., 2011).

Anticonvulsant Activity

In pharmaceutical research, certain benzenesulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activities. These studies highlight the therapeutic potential of sulfonamides in treating epilepsy, with some compounds showing promising efficacy and safety profiles (Wang et al., 2015).

Properties

IUPAC Name |

4-ethyl-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-4-11-15(12-5-2)18(16,17)14-9-7-13(6-3)8-10-14/h7-10H,4-6,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGQUSXILHWNHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B500333.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B500338.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B500339.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B500342.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B500343.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B500346.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B500347.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B500348.png)

![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B500350.png)

![N-(3,4-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B500352.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(mesitylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B500353.png)

![N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B500356.png)